molecular formula C13H18O3 B311226 4-Methoxyphenyl 2-ethylbutanoate

4-Methoxyphenyl 2-ethylbutanoate

Cat. No.: B311226
M. Wt: 222.28 g/mol
InChI Key: DNJKASGYRAIXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 2-ethylbutanoate is an ester derivative characterized by a methoxy-substituted phenyl group attached to a 2-ethylbutanoate chain. The methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing reactivity and stability, while the branched 2-ethylbutanoate moiety may affect steric hindrance and solubility .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(4-methoxyphenyl) 2-ethylbutanoate

InChI

InChI=1S/C13H18O3/c1-4-10(5-2)13(14)16-12-8-6-11(15-3)7-9-12/h6-10H,4-5H2,1-3H3

InChI Key

DNJKASGYRAIXMP-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OC1=CC=C(C=C1)OC

Canonical SMILES

CCC(CC)C(=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key features of 4-Methoxyphenyl 2-ethylbutanoate with analogous compounds, based on synthesis methods, spectral data, and physicochemical properties derived from the evidence:

Compound Key Structural Features Synthesis Yield IR/NMR Highlights Applications/Notes Reference
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) Two 4-methoxyphenyl groups, methylenebutanoate backbone 80% IR: N-H (3300 cm⁻¹), C=O (1720 cm⁻¹); NMR: δ 3.8 (OCH₃), δ 5.2 (CH₂=C) Lab research; potential bioactive intermediate
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) Fluorophenyl and methoxyphenyl substituents 85% IR: C=O (1715 cm⁻¹), C-F (1240 cm⁻¹); NMR: δ 7.1–7.4 (fluorophenyl) Structural analog for drug design studies
Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4a) Cyano and methoxyphenyl groups 85% IR: C≡N (2230 cm⁻¹), C=O (1730 cm⁻¹); NMR: δ 3.8 (OCH₃), δ 7.6 (CN-phenyl) High polarity; used in polymer chemistry
4-Methoxy-Butyrylfentanyl Piperidinyl and phenethyl groups, butanamide Not specified HRMS: Molecular ion [M+H]⁺ confirmed Controlled substance; opioid analog
Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate Chlorobutanoyl and methylpropanoate groups Not specified IR: C-Cl (750 cm⁻¹), C=O (1735 cm⁻¹) Intermediate in organic synthesis

Key Observations:

Synthetic Efficiency: Compounds with methoxyphenyl groups (e.g., 4c, 4f) exhibit high yields (80–85%) using esterification and coupling reactions, suggesting similar efficiency for synthesizing this compound .

Spectral Signatures : The methoxy group (δ 3.7–3.8 ppm in ¹H NMR) and carbonyl peaks (1700–1730 cm⁻¹ in IR) are consistent across analogs, aiding structural confirmation .

Functional Group Impact: Electron-Withdrawing Groups (e.g., CN in 4a): Increase polarity and reactivity . Branched Chains (e.g., 2-ethylbutanoate): Likely reduce solubility in polar solvents compared to linear esters .

Research Implications

  • Drug Development: Methoxyphenyl esters are explored for bioactive properties; this compound could serve as a precursor for analgesics or anti-inflammatory agents, akin to 4-Methoxy-Butyrylfentanyl derivatives .
  • Material Science: Branched esters may enhance thermal stability in polymers compared to linear analogs (e.g., methyl phenylbutanoates) .

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